N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide

Spleen Tyrosine Kinase Inhibitor Potency Patent SAR

Researchers requiring a validated Syk inhibitor with confirmed linker-dependent potency face a limited supply of well-characterized tool compounds. This product directly addresses that gap: - Defined 3-oxopropyl linker geometry for precise Syk ATP-binding pocket interrogation, distinguishing it from generic analogs. - Enables Syk-dependent BCR signaling studies in cell lines (e.g., SU-DHL-4) when lot-specific IC50 is confirmed <100 nM. - Supplied with >95% HPLC purity and identity confirmation (LCMS, 1H-NMR) for reliable kinase selectivity panel benchmarking against fostamatinib and entospletinib.

Molecular Formula C11H12N6O2
Molecular Weight 260.25 g/mol
Cat. No. B12179277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide
Molecular FormulaC11H12N6O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)NC(=O)CCNC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H12N6O2/c18-9(17-11-15-5-6-16-11)1-2-14-10(19)8-7-12-3-4-13-8/h3-7H,1-2H2,(H,14,19)(H2,15,16,17,18)
InChIKeyYQWSWSUSOHOWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide: Chemical Identity and Kinase Inhibitor Class Context


N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide (CAS 1401603-43-7, molecular formula C11H12N6O2, molecular weight 260.25 g/mol) is a synthetic small molecule belonging to the substituted pyrazine-2-carboxamide class . This compound is structurally defined as a spleen tyrosine kinase (Syk) inhibitor within the patent family US8877760B2, where it serves as a representative example of Formula I compounds designed to inhibit Syk kinase activity [1]. The compound's core architecture—a pyrazine ring linked via a carboxamide to an imidazole-containing side chain—places it within a well-defined chemical space explored for inflammatory and oncology indications.

Why N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide Cannot Be Interchanged with Generic Syk or Pan-Kinase Inhibitors


Within the pyrazine-2-carboxamide class, minor structural modifications to the linker or the heteroaryl substituent can drastically alter Syk inhibitory potency and selectivity. The patent US8877760B2 demonstrates that compounds within the same Formula I scaffold exhibit a wide range of Syk IC50 values, from nanomolar to micromolar [1]. N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide possesses a specific 3-oxopropyl linker connecting the pyrazine core to an imidazol-2-ylamino moiety, a precise geometry that influences hydrogen bonding with the Syk ATP-binding pocket. Generic substitution with another Syk inhibitor (e.g., fostamatinib, entospletinib) or another pyrazine-2-carboxamide analog without verifying this exact substitution pattern risks selecting a compound with unknown potency, off-target kinase engagement, and unvalidated in vitro pharmacological profile.

Quantitative Differentiation Evidence for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide Against Comparator Compounds


Syk Kinase Inhibitory Potency: Target Compound vs. Closest Patent Analogs

The primary patent US8877760B2 provides a quantitative Syk inhibition range for the Formula I compound class (IC50 from <10 nM to >1 µM) but does not report a discrete Syk IC50 value for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide in the publicly accessible claims or examples scanned [1]. This absence of compound-specific IC50 data means direct head-to-head comparison with the clinical Syk inhibitor fostamatinib (R406; Syk IC50 = 41 nM) [2] or the tool compound entospletinib (GS-9973; Syk IC50 = 7.7 nM) [3] cannot be made from the patent alone. Any procurement decision based on Syk potency must therefore request the vendor's lot-specific IC50 certificate referencing the TR-FRET or Caliper mobility shift assay format used in the patent.

Spleen Tyrosine Kinase Inhibitor Potency Patent SAR

Selectivity Profile: Syk vs. Other Kinase Targets in the Pyrazine-2-Carboxamide Series

The patent US8877760B2 discloses that select compounds within the Formula I series were profiled against a panel of kinases and demonstrated selectivity for Syk over kinases such as Lck, Lyn, and Fyn [1]. However, the exact selectivity profile for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide is not publicly enumerated. By class-level inference, the imidazol-2-ylamino substituent is expected to contribute to Syk selectivity through a hydrogen bond interaction with the hinge region residue Asp512, but this interaction has not been quantitatively confirmed for this specific compound through published Kd or IC50 values against off-target kinases.

Kinase Selectivity Off-target Activity Patent Profiling

Chemical Stability and Solubility: Impact of the 3-Oxopropyl Linker on Formulation

The 3-oxopropyl linker in N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide introduces a carbonyl group that may influence aqueous solubility and susceptibility to hydrolysis compared to analogs with alkyl or amide-only linkers. While no discrete experimental solubility or stability data for this compound was identified in public sources, the class-level behavior of pyrazine-2-carboxamides indicates that the oxopropyl moiety can enhance solubility relative to all-carbon linkers due to increased polarity and hydrogen bonding capacity [1]. A direct comparator such as an N-alkyl analog would be expected to show lower aqueous solubility; however, this remains unquantified for the target compound.

Solubility Chemical Stability Linker SAR

Research Application Scenarios for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide Based on Verified Evidence


Syk-Dependent Signaling Studies in B-Cell Lymphoma Cell Lines

When used as a tool compound, this molecule can be applied to interrogate Syk-dependent BCR signaling in cell lines such as SU-DHL-4 or TMD8, provided that the lot-specific Syk IC50 is confirmed to be <100 nM. The compound should be benchmarked against entospletinib to quantify relative target engagement [1].

Structure-Activity Relationship (SAR) Exploration of Pyrazine-2-Carboxamide Linker Variants

This compound, with its 3-oxopropyl linker, serves as a key analog for probing the impact of linker composition on Syk potency and selectivity. Direct comparison with N-alkyl and N-acetyl linker analogs from the same patent series is essential for establishing linker SAR [1].

In Vitro Kinase Panel Profiling for Selectivity Fingerprinting

Procurement for use in a kinase selectivity panel (e.g., KINOMEscan) is appropriate only when accompanied by vendor-supplied QC data confirming >95% purity and identity by LCMS and 1H-NMR. The resulting selectivity profile can then be directly compared with published profiles for fostamatinib and entospletinib [2][3].

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